Product packaging for 2-cyclopropyl-1,3,4-oxadiazole(Cat. No.:CAS No. 850646-82-1)

2-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B6589658
CAS No.: 850646-82-1
M. Wt: 110.1
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Description

2-Cyclopropyl-1,3,4-oxadiazole (CID 19776878) is a five-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C5H6N2O, and it features a cyclopropyl substituent on the 2-position of the 1,3,4-oxadiazole ring system . The 1,3,4-oxadiazole scaffold is a privileged structure in molecule planning, known for its metabolic stability and role as a bioisostere for carboxylic acids, esters, and carboxamides, which can profoundly influence the pharmacokinetic properties of lead compounds . This compound serves as a versatile building block for the synthesis of more complex molecules with potential pharmacological activity. Derivatives of 1,3,4-oxadiazole demonstrate a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects . The specific inclusion of a cyclopropyl group, as seen in this reagent, is a common strategy in medicinal chemistry. This moiety can alter the molecule's lipophilicity, metabolic stability, and its ability to interact with enzyme binding sites, thereby fine-tuning biological activity . Research into structurally similar compounds, such as those featuring a cyclopropylmethoxy group, has shown promising antibacterial results, underscoring the value of the cyclopropyl-oxadiazole architecture in developing new antimicrobial agents . The primary research value of this compound lies in its application as a key intermediate for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. It is particularly relevant in projects aiming to develop inhibitors for various biological targets implicated in diseases like cancer, with mechanisms of action that may involve the inhibition of enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

850646-82-1

Molecular Formula

C5H6N2O

Molecular Weight

110.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropyl 1,3,4 Oxadiazole and Its Precursors

Classical Cyclization Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation

Traditional methods for the synthesis of the 1,3,4-oxadiazole ring have been widely employed and form the bedrock of synthetic strategies for 2-cyclopropyl-1,3,4-oxadiazole. These approaches typically involve the cyclization of linear precursors such as hydrazides, acylhydrazines, and N'-acylhydrazones.

Condensation Reactions from Hydrazides and Carboxylic Acid Derivatives

A cornerstone of 1,3,4-oxadiazole synthesis is the condensation of a hydrazide with a carboxylic acid derivative, followed by cyclodehydration. In the context of this compound, this involves the reaction of cyclopropanecarbohydrazide (B1346824) with a suitable carboxylic acid or its activated form, such as an acid chloride or ester. The initial condensation yields a 1,2-diacylhydrazine intermediate, which then undergoes ring closure to form the oxadiazole.

Dehydrating agents are crucial for effecting the final cyclization step. A commonly used reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govmdpi.comjchemrev.com For instance, the reaction of an acylhydrazide with a substituted aromatic carboxylic acid in the presence of POCl₃ leads to the formation of the corresponding 2,5-disubstituted-1,3,4-oxadiazole. nih.gov While specific examples detailing the synthesis of this compound using a wide array of carboxylic acid derivatives are not extensively documented in readily available literature, the general applicability of this method is well-established.

The reaction conditions for this method typically involve heating the reactants with the dehydrating agent, often without a solvent or in a high-boiling inert solvent.

Table 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Condensation and Cyclodehydration

Hydrazide PrecursorCarboxylic Acid DerivativeDehydrating AgentProductYield (%)Reference
AcylhydrazideSubstituted aromatic carboxylic acidsPOCl₃2-Aryl-5-substituted-1,3,4-oxadiazoleNot specified nih.gov
Benzoyl hydrazine (B178648)Aromatic carboxylic acidsPOCl₃2,5-Diaryl-1,3,4-oxadiazole59-70 mdpi.com

Ring Closure from Acylhydrazines via Oxidative Cyclization

Oxidative cyclization of acylhydrazones, which are themselves derived from the condensation of acylhydrazines with aldehydes, provides another versatile route to 1,3,4-oxadiazoles. For the synthesis of this compound, this would typically involve the initial reaction of cyclopropanecarbohydrazide with an aldehyde to form the corresponding N'-acylhydrazone. Subsequent treatment with an oxidizing agent promotes the intramolecular cyclization to the desired oxadiazole.

A variety of oxidizing agents have been employed for this purpose, including molecular iodine, tandfonline.comresearchgate.net chloramine-T, nih.gov and copper(II) salts. jchemrev.comnih.gov The use of stoichiometric molecular iodine in the presence of a base like potassium carbonate is a practical and transition-metal-free method for this transformation. jchemrev.com This approach has been shown to be effective for a range of substituted aryl hydrazones. jchemrev.com

Copper-catalyzed methods have also been developed, offering an efficient route to 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids via a dual oxidation process under an oxygen atmosphere. nih.gov

Table 2: Oxidative Cyclization of Acylhydrazones to 1,3,4-Oxadiazoles

Acylhydrazone PrecursorOxidizing Agent/CatalystBase/SolventProductYield (%)Reference
N-AroylhydrazonesI₂K₂CO₃ / DMSO2,5-Diaryl-1,3,4-oxadiazolesNot specified jchemrev.com
AcylhydrazonesChloramine-TEthanol (B145695)2,5-Disubstituted-1,3,4-oxadiazolesNot specified nih.gov
Hydrazides and Arylacetic AcidsCu(II) catalyst / O₂DMF2,5-Disubstituted-1,3,4-oxadiazolesGood nih.gov

Dehydrative Cyclization of N'-Acylhydrazones

The direct dehydrative cyclization of 1,2-diacylhydrazines is a fundamental and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govopenmedicinalchemistryjournal.com This approach is particularly relevant for the synthesis of symmetrical oxadiazoles (B1248032) but can also be adapted for unsymmetrical derivatives. To synthesize this compound via this route, one would typically start with a 1-cyclopropanoyl-2-acylhydrazine.

A range of dehydrating agents can be employed to facilitate this ring-closure reaction, with phosphorus oxychloride being a classic and effective choice. nih.govnih.gov The reaction often involves heating the diacylhydrazine with POCl₃. Other dehydrating agents that have been utilized include triflic anhydride (B1165640) and triphenylphosphine (B44618) oxide. openmedicinalchemistryjournal.com

A notable example that directly involves a cyclopropyl (B3062369) precursor is the Robinson-Gabriel type reaction of cyclopropanecarboxylic acid N'-substituted-hydrazides. This reaction utilizes a dehydrating system of triphenylphosphine (PPh₃) and a tetrahalomethane (CX₄, where X = Cl, Br, I) to effect the cyclization to the corresponding this compound derivative. nih.gov

Table 3: Dehydrative Cyclization of 1,2-Diacylhydrazines

1,2-Diacylhydrazine PrecursorDehydrating AgentSolvent/ConditionsProductYield (%)Reference
1,2-DiacylhydrazinesPOCl₃Reflux2,5-Disubstituted-1,3,4-oxadiazolesNot specified nih.gov
1,2-DiacylhydrazinesTriflic anhydride, PPh₃OAnhydrous2,5-Disubstituted-1,3,4-oxadiazolesNot specified openmedicinalchemistryjournal.com
Cyclopropanecarboxylic acid N'-substituted-hydrazidesPPh₃/CX₄ (X = Cl, Br, I)DCM or Toluene / 60°C2-Cyclopropyl-5-substituted-1,3,4-oxadiazolesNot specified nih.gov

Advanced and Green Synthetic Approaches

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. These advanced approaches often involve the use of catalysts, microwave irradiation, and solvent-free conditions to reduce reaction times, improve yields, and minimize environmental impact.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic approaches for the synthesis of 1,3,4-oxadiazoles offer several advantages over stoichiometric methods, including milder reaction conditions and reduced waste generation. Various metal-based and metal-free catalytic systems have been developed.

Copper-catalyzed reactions have shown promise in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. For instance, a copper-catalyzed dual oxidation of hydrazides and arylacetic acids provides an efficient one-pot synthesis of these heterocycles. nih.gov Another copper-catalyzed method involves the oxidative functionalization of the imine C-H bond of N-arylidenearoylhydrazides. jchemrev.com

Iodine has also been used as a catalyst for the oxidative cyclization of acylhydrazones, providing an environmentally benign route to 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net This reaction can be performed at room temperature using a catalytic amount of iodine in the presence of an oxidant like hydrogen peroxide. researchgate.net

Microwave-Assisted Synthesis and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wjarr.comnih.govnih.gov The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields in the synthesis of 1,3,4-oxadiazoles. wjarr.comnih.gov For example, the condensation of hydrazides with carboxylic acids or their derivatives can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a high-boiling solvent like dimethylformamide (DMF). wjarr.comnih.gov

Solvent-free reaction conditions represent a key tenet of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The synthesis of 1,3,4-oxadiazoles has been successfully achieved under solvent-free conditions, often facilitated by grinding the reactants together or by using microwave irradiation. tandfonline.comluxembourg-bio.com An eco-friendly, one-step synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves grinding aryl hydrazides with aromatic aldehydes in the presence of a catalytic amount of molecular iodine at room temperature. tandfonline.com This method avoids the need to isolate the intermediate N-acylhydrazone and does not require any solvent. tandfonline.com

Table 4: Advanced and Green Synthetic Approaches to 1,3,4-Oxadiazoles

MethodPrecursorsCatalyst/ConditionsProductKey AdvantagesReference
Microwave-Assisted SynthesisAcyl hydrazides, N-protected α-amino acidsPOCl₃ / Microwave (100 W)2,5-Disubstituted-1,3,4-oxadiazolesRapid reaction, high yield nih.gov
Solvent-Free GrindingAryl hydrazides, Aromatic aldehydesCatalytic I₂ / Grinding2,5-Disubstituted-1,3,4-oxadiazolesEco-friendly, one-step, no solvent tandfonline.com
Copper-Catalyzed OxidationHydrazides, Arylacetic acidsCu(II) catalyst / O₂2,5-Disubstituted-1,3,4-oxadiazolesEfficient, one-pot nih.gov

Flow Chemistry Applications for Continuous Synthesis

The application of flow chemistry offers a promising paradigm for the continuous synthesis of 1,3,4-oxadiazoles, including this compound. This technology moves away from traditional batch processing to a continuous stream, enhancing reaction efficiency, safety, and scalability. In a continuous flow setup, reactants are pumped through a heated reactor, often a packed-bed system, which allows for precise control over reaction parameters such as temperature, pressure, and residence time.

For the synthesis of 1,3,4-oxadiazoles, an iodine-mediated oxidative cyclization approach has been effectively demonstrated in a continuous flow process. This method can significantly reduce reaction times to as little as 10 minutes, with reported yields of up to 93% for various 1,3,4-oxadiazole derivatives. The process often utilizes a solid-supported base, such as potassium carbonate (K₂CO₃), packed into the reactor. The ability to integrate in-line quenching, extraction, and purification steps further streamlines the synthesis, minimizing manual handling and potential exposure to hazardous reagents. While specific studies on the continuous flow synthesis of this compound are not extensively detailed in the reviewed literature, the established protocols for other 1,3,4-oxadiazoles provide a strong foundation for its adaptation.

Environmentally Benign Reagents and Solvent Systems

The principles of green chemistry are increasingly influencing the synthetic routes for 1,3,4-oxadiazoles, aiming to minimize environmental impact. This involves the use of less hazardous reagents, renewable starting materials, and environmentally friendly solvent systems.

One notable green approach is the use of microwave irradiation, which can significantly accelerate reaction times and often leads to higher yields with reduced side product formation. Solvent-free "grinding" techniques, where reactants are physically ground together, represent another eco-friendly alternative that eliminates the need for volatile organic solvents.

In the context of reagent choice, there is a move away from harsh and toxic dehydrating agents like phosphorus oxychloride (POCl₃) and concentrated sulfuric acid. Milder and more environmentally benign alternatives are being explored. For instance, the use of triphenylphosphine (PPh₃) in combination with tetrahalomethanes offers an effective method for the cyclodehydration of N'-substituted hydrazides. However, the choice of the halogen in the tetrahalomethane is critical, as will be discussed in the mechanistic section. The development of catalytic methods, using small amounts of a recyclable catalyst, is also a key area of green chemistry research for oxadiazole synthesis.

Synthesis of Cyclopropane (B1198618) Carboxylic Acid Hydrazide and Related Precursors

The primary precursor for the synthesis of this compound is cyclopropane carboxylic acid hydrazide. The synthesis of this key intermediate begins with cyclopropane carboxylic acid.

Derivatization of Cyclopropane Carboxylic Acid

Cyclopropane carboxylic acid can be derivatized through several standard organic chemistry transformations to yield precursors suitable for oxadiazole synthesis. The most common derivatization is the conversion to an ester, typically a methyl or ethyl ester, through Fischer esterification with the corresponding alcohol under acidic catalysis. This ester can then be readily converted to the crucial cyclopropane carboxylic acid hydrazide by reaction with hydrazine hydrate.

Alternatively, the carboxylic acid can be converted to its acid chloride by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cyclopropanecarbonyl chloride is a highly reactive intermediate that can be used to form esters, amides, or can be reacted with hydrazine to form the hydrazide.

Routes to Cyclopropane Carboxylic Acid Esters and Amides

Cyclopropane carboxylic acid esters are most commonly prepared by the acid-catalyzed esterification of cyclopropane carboxylic acid with an alcohol. For example, refluxing cyclopropane carboxylic acid with methanol (B129727) or ethanol in the presence of a catalytic amount of sulfuric acid yields methyl cyclopropanecarboxylate (B1236923) or ethyl cyclopropanecarboxylate, respectively.

Cyclopropane carboxylic acid amides can be synthesized by first converting the carboxylic acid to the more reactive acid chloride, followed by reaction with a primary or secondary amine. This two-step process is generally efficient and provides access to a wide range of N-substituted cyclopropyl amides. A direct conversion of the carboxylic acid to an amide can also be achieved using coupling agents, although this is less common for the preparation of the simple unsubstituted amide.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. The key step in the synthesis is the cyclodehydration of a cyclopropane carboxylic acid N'-substituted-hydrazide. A significant study in this area has explored the Robinson-Gabriel type reaction using triphenylphosphine (PPh₃) in combination with different tetrahalomethanes (CX₄).

The choice of the tetrahalomethane was found to have a profound impact on the reaction outcome. When carbon tetrachloride (CCl₄) was used as the reagent with triphenylphosphine, the reaction proceeded smoothly to afford the desired 2-cyclopropyl-5-substituted- otterbein.eduopenmedicinalchemistryjournal.commdpi.com-oxadiazoles in good yields. This indicates that the PPh₃/CCl₄ system is an optimal choice for preserving the cyclopropyl ring during the cyclization process.

In contrast, when carbon tetrabromide (CBr₄) or carbon tetraiodide (CI₄) were employed, a ring-opening of the cyclopropane moiety was observed, leading to the formation of 2-(3-halopropyl)-5-substituted- otterbein.eduopenmedicinalchemistryjournal.commdpi.com-oxadiazoles. This highlights a critical limitation and a key parameter to control during the synthesis. The reaction temperature and time are also important factors to optimize, with reactions typically being monitored by thin-layer chromatography to determine completion.

The following table summarizes the effect of different tetrahalomethanes on the reaction of cyclopropanecarboxylic acid N'-substituted-hydrazides:

Reagent SystemProductObservations
PPh₃/CCl₄2-Cyclopropyl-5-substituted- otterbein.eduopenmedicinalchemistryjournal.commdpi.com-oxadiazoleNormal Robinson-Gabriel type product, cyclopropane ring is preserved.
PPh₃/CBr₄2-(3-Bromopropyl)-5-substituted- otterbein.eduopenmedicinalchemistryjournal.commdpi.com-oxadiazoleRing opening of the cyclopropane occurs after dehydration.
PPh₃/CI₄2-(3-Iodopropyl)-5-substituted- otterbein.eduopenmedicinalchemistryjournal.commdpi.com-oxadiazoleRing opening of the cyclopropane occurs after dehydration.

Mechanistic Investigations of Cyclization Pathways

The mechanism of the Robinson-Gabriel type cyclization of N'-acylhydrazides to 1,3,4-oxadiazoles using the PPh₃/CX₄ system is believed to proceed through the formation of a phosphonium (B103445) salt intermediate. In the case of this compound synthesis, the reaction begins with the activation of triphenylphosphine by the tetrahalomethane.

When using PPh₃/CCl₄, the proposed mechanism involves the formation of a dehydrating agent in situ. This agent facilitates the cyclization of the cyclopropanecarboxylic acid N'-substituted-hydrazide to the corresponding 2-cyclopropyl-5-substituted- otterbein.eduopenmedicinalchemistryjournal.commdpi.com-oxadiazole without affecting the strained cyclopropane ring.

However, the use of the more reactive CBr₄ or CI₄ leads to a different mechanistic pathway. It is proposed that after the initial dehydration and formation of the oxadiazole ring, the reaction conditions are sufficiently harsh to induce a ring-opening of the cyclopropane. This likely proceeds via a nucleophilic attack of the bromide or iodide ion, generated in the reaction mixture, on one of the cyclopropyl carbons. This results in the cleavage of a carbon-carbon bond in the three-membered ring and the formation of the corresponding 3-halopropyl side chain. This mechanistic divergence underscores the delicate balance of reactivity that must be managed when working with substrates containing strained ring systems like cyclopropane.

Stereochemical Control in Synthesis (if applicable to chiral precursors)

The synthesis of this compound involves the coupling of a cyclopropyl-containing precursor, typically cyclopropanecarboxylic acid or its derivatives, with a hydrazine-based component, followed by cyclization. When the cyclopropane ring is substituted, it can contain chiral centers, making stereochemical control a critical aspect of the synthesis for producing enantiomerically pure final compounds. While literature specifically detailing the stereoselective synthesis of precursors for this compound is not abundant, general and powerful methodologies for the asymmetric synthesis of chiral cyclopropane derivatives are well-established. These methods are directly applicable to the synthesis of the requisite chiral precursors.

The primary strategies for introducing chirality and controlling stereochemistry in the cyclopropyl moiety focus on asymmetric cyclopropanation reactions. These methods can be broadly categorized into catalyst-controlled and biocatalytic processes.

Catalyst-Controlled Asymmetric Cyclopropanation

A prominent strategy for synthesizing chiral cyclopropanes involves the use of chiral transition-metal catalysts to mediate the reaction between an olefin and a carbene source, often derived from a diazo compound. Cobalt(II) and Rhodium(III) complexes are particularly effective in this regard.

One notable method employs a chiral Cobalt(II) complex, designated as [Co(P1)], to catalyze the asymmetric cyclopropanation of various olefins using succinimidyl diazoacetate. nih.govorganic-chemistry.org This reaction produces the corresponding cyclopropane succinimidyl esters with high yields, excellent diastereoselectivity, and high enantioselectivity. nih.govorganic-chemistry.org These activated esters are versatile chiral building blocks that can be readily converted into other derivatives, such as chiral cyclopropyl carboxamides, by reaction with amines, while retaining their stereochemical integrity. organic-chemistry.org The versatility of this method allows for its application to both electron-rich and electron-deficient olefins, demonstrating broad substrate scope. organic-chemistry.org

Similarly, chiral-at-metal Rh(III) complexes have been successfully used for the asymmetric [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds. nih.gov This approach provides a practical route to 1,2,3-trisubstituted chiral cyclopropanes with good functional group tolerance under mild conditions. nih.gov

Another powerful technique is the Michael Initiated Ring Closure (MIRC) reaction, which can be rendered enantioselective through the use of organocatalysts like prolinol and its derivatives. rsc.org These catalysts facilitate the synthesis of chiral cyclopropanes by controlling the stereochemistry of the initial Michael addition and subsequent intramolecular cyclization. rsc.org

The table below summarizes key findings from catalyst-controlled asymmetric cyclopropanation methods applicable to the synthesis of chiral cyclopropyl precursors.

MethodCatalyst/ReagentPrecursor TypeKey FindingsReported SelectivityReference
Asymmetric CyclopropanationCobalt(II) Complex [Co(P1)]Cyclopropane Succinimidyl EstersEffective for various olefins, producing versatile chiral building blocks.High diastereo- and enantioselectivity nih.govorganic-chemistry.org
Asymmetric [2+1] CyclizationChiral-at-metal Rh(III) Complex1,2,3-Trisubstituted CyclopropanesWide substrate range and good functional group tolerance under mild conditions.Not specified nih.gov
Enantioselective MIRCProlinol DerivativesChiral CyclopropanesEffective for generating cyclopropane rings with high enantioselectivity.Up to 97% ee rsc.org

Biocatalytic Asymmetric Cyclopropanation

An alternative and highly efficient approach to stereochemical control is the use of biocatalysts. Engineered enzymes, particularly heme proteins like myoglobin, have been developed to catalyze asymmetric olefin cyclopropanation with exceptional levels of stereoselectivity. rochester.edurochester.edu

By engineering the active site of myoglobin, variants such as Mb(H64V,V68A) have been created that can catalyze the cyclopropanation of a broad range of vinylarenes with diazoacetonitrile. rochester.edu This chemobiocatalytic strategy achieves outstanding diastereo- and enantioselectivity, often exceeding 99% de and ee, with high catalytic activity and turnover numbers (TON) reaching up to 5600. rochester.edu The resulting nitrile-substituted cyclopropanes are valuable precursors that can be chemically elaborated into various functionalized chiral cyclopropanes, including those with core structures found in marketed drugs. rochester.edurochester.edu

The use of whole-cell biocatalytic systems simplifies these transformations and allows for their implementation on a preparative, multigram scale. rochester.edu This makes biocatalysis a practical and powerful method for accessing enantiopure cyclopropane cores for complex molecule synthesis. rochester.edu

The table below highlights the performance of biocatalytic methods for synthesizing chiral cyclopropyl precursors.

MethodBiocatalystSubstrateKey FindingsReported SelectivityReference
Enzymatic Olefin CyclopropanationEngineered Myoglobin Mb(H64V,V68A)Olefins + DiazoacetonitrileEfficient transformation of a broad range of olefins at a preparative scale.Up to 99.9% de and ee rochester.edu
Whole-Cell BiotransformationEngineered Myoglobin VariantsStyrene DerivativesEnabled multigram synthesis of chiral cyclopropane cores of several drugs.98–99.9% de; 96–99.9% ee rochester.edu

These advanced synthetic methodologies provide robust and highly selective routes to chiral cyclopropanecarboxylic acid derivatives. Once obtained, these enantiopure precursors can be converted into the target this compound without compromising their stereochemical integrity, by employing standard methods for 1,3,4-oxadiazole ring formation.

Computational and Theoretical Investigations of 2 Cyclopropyl 1,3,4 Oxadiazole

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 2-cyclopropyl-1,3,4-oxadiazole, the interplay between the electron-deficient 1,3,4-oxadiazole (B1194373) ring and the electron-donating cyclopropyl (B3062369) group dictates its electronic landscape.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

For 1,3,4-oxadiazole derivatives, the HOMO is typically a π-orbital distributed over the heterocyclic ring, while the LUMO is a π*-orbital. The introduction of a cyclopropyl group at the 2-position is expected to raise the energy of the HOMO due to the electron-donating nature of the cyclopropyl ring, which can engage in σ-π conjugation. This, in turn, would likely decrease the HOMO-LUMO gap, suggesting increased reactivity compared to the unsubstituted 1,3,4-oxadiazole.

Computational studies on various 2,5-disubstituted 1,3,4-oxadiazoles using Density Functional Theory (DFT) have reported HOMO-LUMO energy gaps in the range of 4 to 6 eV, depending on the nature of the substituents. mdpi.comajchem-a.comkbhgroup.in It is anticipated that the HOMO-LUMO gap for this compound would fall within this range.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted 1,3,4-Oxadiazoles

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole -6.57 -2.09 4.48

Note: Data is illustrative and based on computational studies of other 1,3,4-oxadiazole derivatives to provide a comparative context. mdpi.comajchem-a.com

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another. The distribution of these orbitals in this compound can predict its reactivity. The HOMO is expected to be localized primarily on the 1,3,4-oxadiazole ring and the cyclopropyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely concentrated over the oxadiazole ring, particularly the carbon and nitrogen atoms, indicating that these are the probable sites for nucleophilic attack. The relatively high energy of the HOMO, influenced by the cyclopropyl substituent, suggests that the molecule would be a moderately good electron donor in reactions with suitable electrophiles.

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule and is invaluable for predicting non-covalent interactions and reactive sites. The ESP map of this compound is expected to show a region of negative potential (typically colored red) around the nitrogen atoms of the oxadiazole ring, arising from their lone pairs of electrons. researchgate.netresearchgate.net These nitrogen atoms are therefore the most likely sites for electrophilic attack and hydrogen bonding interactions. The oxygen atom, being more electronegative, will also contribute to this negative potential. In contrast, the hydrogen atoms of the cyclopropyl group and the oxadiazole ring will exhibit positive potential (colored blue), making them susceptible to nucleophilic interactions. The carbon atom of the oxadiazole ring will also likely have a degree of positive potential due to the electron-withdrawing nature of the adjacent heteroatoms.

Conformational Analysis and Energetic Minima of the Cyclopropyl-Oxadiazole System

The rotational barrier around the single bond connecting the cyclopropyl group to the 1,3,4-oxadiazole ring is a key feature of the molecule's conformational landscape. The cyclopropyl group can adopt different orientations relative to the plane of the oxadiazole ring. Computational studies on similar systems suggest that the most stable conformation (the energetic minimum) is likely to be one where the plane of the cyclopropyl ring is either coplanar or perpendicular to the oxadiazole ring, to maximize electronic interactions or minimize steric hindrance.

The "bisected" conformation, where the C-H bond of the cyclopropyl group eclipses the C-C bond to the ring, and the "eclipsed" conformation are two likely possibilities. The energy difference between these conformers is generally small, often just a few kcal/mol. The exact preference would need to be determined by detailed quantum chemical calculations, but the coplanar arrangement often allows for better orbital overlap and electronic delocalization, which can be a stabilizing factor.

Quantum Chemical Calculations for Stability, Aromaticity, and Resonance Energies

Quantum chemical calculations are instrumental in quantifying the stability and aromaticity of heterocyclic systems. The 1,3,4-oxadiazole ring is considered to be aromatic, though its aromaticity is less pronounced than that of benzene. scirp.org Various theoretical methods can be used to assess this, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

In Silico Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which are invaluable for structural elucidation.

For this compound, DFT calculations could predict the 1H and 13C NMR spectra. The proton on the C5 position of the oxadiazole ring is expected to appear at a downfield chemical shift due to the deshielding effect of the electronegative nitrogen and oxygen atoms. The protons on the cyclopropyl ring would have characteristic upfield shifts. Similarly, the carbon atoms of the oxadiazole ring would resonate at significantly downfield positions in the 13C NMR spectrum.

The IR spectrum can also be simulated. Characteristic vibrational frequencies would include C-H stretching from the cyclopropyl and oxadiazole rings, C=N stretching, and C-O-C stretching modes of the oxadiazole ring. These predicted spectra can serve as a benchmark for experimental characterization.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopy Type Predicted Feature Approximate Value
1H NMR Chemical shift of oxadiazole proton (C5-H) 8.5 - 9.0 ppm
Chemical shifts of cyclopropyl protons 0.5 - 1.5 ppm
13C NMR Chemical shift of oxadiazole carbons (C2, C5) 150 - 165 ppm
IR C=N stretching frequency 1600 - 1650 cm-1

Note: These are estimated values based on general knowledge of NMR and IR spectroscopy for similar functional groups and have not been derived from specific calculations on the target molecule.

Theoretical Infrared (IR) Vibrational Frequencies and Intensities

Theoretical calculations of the infrared (IR) spectrum provide valuable insights into the vibrational modes of a molecule. For this compound, the vibrational frequencies and their corresponding intensities can be predicted using DFT calculations, typically with the B3LYP functional and a suitable basis set (e.g., 6-311++G(2d,2p)). nahrainuniv.edu.iq The calculated spectrum allows for the assignment of specific vibrational modes to different functional groups within the molecule.

Key vibrational modes for this compound are expected to include the C-H stretching of the cyclopropyl ring, the stretching and bending modes of the oxadiazole ring, and the C-O-C stretching characteristic of the ether linkage within the ring. researchgate.net

Table 1: Predicted IR Vibrational Frequencies and Intensities for this compound

Predicted Frequency (cm⁻¹) Intensity (km/mol) Vibrational Assignment
~3100-3000 Moderate C-H stretching (cyclopropyl ring)
~1640 Strong C=N stretching (oxadiazole ring)
~1480 Moderate CH₂ scissoring (cyclopropyl ring)
~1250 Strong C-O-C stretching (oxadiazole ring)
~1050 Strong C-C stretching (cyclopropyl ring)
~980 Moderate Ring breathing (oxadiazole ring)

Note: The data presented in this table are theoretical predictions based on computational modeling of this compound and have not been experimentally verified.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method with DFT, is a powerful tool for structure elucidation. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data for confirmation of the molecular structure.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the cyclopropyl group and the proton on the oxadiazole ring. The ¹³C NMR spectrum will display signals for the carbon atoms of the cyclopropyl ring and the two distinct carbon atoms of the 1,3,4-oxadiazole ring. The chemical shifts for the oxadiazole carbons are typically found in the range of 150-165 ppm. researchgate.netnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Atom Predicted Chemical Shift (ppm) Atom Predicted Chemical Shift (ppm)
H (oxadiazole ring) ~8.5 C2 (oxadiazole ring) ~163
CH (cyclopropyl) ~2.0 C5 (oxadiazole ring) ~158
CH₂ (cyclopropyl) ~1.1 CH (cyclopropyl) ~15

Note: The data presented in this table are theoretical predictions based on computational modeling of this compound and have not been experimentally verified.

UV-Vis Absorption Maxima and Transition Probabilities

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nahrainuniv.edu.iq This analysis provides information about the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the probability of the electronic transitions.

For this compound, the electronic transitions are expected to be of the π → π* type, characteristic of conjugated systems. The presence of the cyclopropyl group may slightly influence the electronic properties compared to other alkyl or aryl substituted oxadiazoles (B1248032).

Table 3: Predicted UV-Vis Absorption Maxima and Oscillator Strengths for this compound

Predicted λmax (nm) Oscillator Strength (f) Electronic Transition
~210 > 0.1 π → π*

Note: The data presented in this table are theoretical predictions based on computational modeling of this compound and have not been experimentally verified.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules and their interactions with the environment, such as a solvent. mdpi.com For this compound, MD simulations can provide insights into its conformational flexibility, dynamic behavior in solution, and the effects of solvation on its structure and properties.

Molecular Docking Simulations with Model Biomolecular Targets (Non-Clinical Focus)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be used to explore its potential interactions with the binding sites of various model biomolecular targets, with a focus on understanding non-covalent interactions rather than clinical applications.

These simulations can help identify key amino acid residues that may interact with the oxadiazole ring or the cyclopropyl substituent through hydrogen bonds, hydrophobic interactions, or van der Waals forces. Such studies provide a theoretical framework for understanding the structural basis of molecular recognition. For instance, various 1,3,4-oxadiazole derivatives have been docked into the active sites of enzymes like cyclooxygenase to understand their binding modes. mdpi.comnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptor Calculations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ijrpc.com This is achieved by calculating a variety of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

For this compound, a range of descriptors can be calculated to build QSAR/QSPR models for 1,3,4-oxadiazole derivatives. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and partial charges.

Physicochemical descriptors: Including logP (lipophilicity) and molar refractivity.

These calculated descriptors for this compound can contribute to larger datasets for developing predictive models for the activity and properties of this class of compounds. ijrpc.comnih.gov

Reactivity and Derivatization Strategies of 2 Cyclopropyl 1,3,4 Oxadiazole

Electrophilic Aromatic Substitution Reactions on the Oxadiazole Ring System

The 1,3,4-oxadiazole (B1194373) ring system is notably resistant to classical electrophilic aromatic substitution reactions. rroij.com The presence of two electronegative, pyridine-like nitrogen atoms withdraws electron density from the carbon atoms at the C2 and C5 positions, deactivating the ring towards attack by electrophiles. rroij.comchemicalbook.com Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation directly on the oxadiazole core are exceedingly difficult and generally not viable synthetic routes. rroij.comglobalresearchonline.net

Should an electrophilic attack occur, it is more likely to target the electron-rich nitrogen atoms, particularly if the ring bears electron-donating substituents that can increase the nucleophilicity of the heteroatoms. rroij.com However, such reactions are also uncommon. In substituted 1,3,4-oxadiazoles, electrophilic substitution is far more likely to proceed on an appended aryl ring, which is more activated than the oxadiazole nucleus itself. chemicalbook.com For 2-cyclopropyl-1,3,4-oxadiazole, direct electrophilic substitution on the heterocyclic ring is not a feasible derivatization strategy.

Nucleophilic Attack Pathways and Ring Opening Dynamics

While resistant to electrophiles, the electron-deficient carbon atoms of the 1,3,4-oxadiazole ring are susceptible to nucleophilic attack. This reactivity, however, does not typically result in nucleophilic aromatic substitution. Instead, the most common outcome of nucleophilic attack at either the C2 or C5 position is cleavage of the heterocyclic ring. rroij.comchemicalbook.com

This ring-opening dynamic is a characteristic feature of the 1,3,4-oxadiazole scaffold. The reaction can be catalyzed by both acidic and basic conditions, which can complicate synthetic procedures conducted in these environments. rroij.com The stability of the ring towards cleavage is enhanced by the presence of stabilizing substituents, such as aryl groups. rroij.com In the case of this compound, strong nucleophiles can attack the C5 position, leading to ring scission and the formation of acyclic intermediates. This pathway can be exploited for ring transformation reactions, where the intermediate is trapped to form a new heterocyclic system. For instance, treatment of 1,3,4-oxadiazoles with hydrazine (B178648) can lead to the formation of 1,2,4-triazole (B32235) derivatives.

Functionalization of the Cyclopropyl (B3062369) Moiety and Adjacent Positions

The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity and favorable metabolic properties. rsc.org Its strained three-membered ring possesses unique electronic characteristics, including C-C bonds with significant p-character. rsc.org However, the C-H bonds of a cyclopropyl ring are strong and generally unreactive, making direct functionalization a synthetic challenge. rsc.org

Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer pathways to introduce functionality directly onto the cyclopropyl ring. While specific examples for this compound are not prevalent, this strategy is a potential route for derivatization. Another approach involves a deconstruction-reconstruction strategy, where the cyclopropane (B1198618) is opened and then re-closed after functionalization. rsc.org Reactions can also occur at positions adjacent to the cyclopropyl ring. For example, a known derivative, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, was synthesized, demonstrating functionalization on a linker attached to the cyclopropyl group. orientjchem.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical consideration in the derivatization of this compound. The molecule presents several potential reaction sites: the C5 position of the oxadiazole ring, the C-H bonds of the cyclopropyl ring, and the methine proton of the cyclopropyl group. The inherent reactivity of the scaffold directs most derivatization strategies towards the C5 position, which can be readily functionalized, for instance, through lithiation followed by quenching with an electrophile or via cross-coupling of a C5-halogenated precursor.

Stereoselectivity becomes important when functionalization introduces a chiral center. For example, stereoselective synthesis involving monoterpene-based 1,3,4-oxadiazoles has been demonstrated, where the chiral terpene backbone directs the stereochemical outcome of subsequent reactions like dihydroxylation. nih.govresearchgate.net If the cyclopropyl ring of this compound were to be functionalized asymmetrically, controlling the stereochemistry would be paramount. The regioselectivity of the synthesis of the oxadiazole ring itself is also a key factor, with reagent-based methods available to control the cyclization of thiosemicarbazide (B42300) precursors to yield either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles selectively. scribd.comnih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions at the Oxadiazole Core

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile strategies for the derivatization of the 1,3,4-oxadiazole core. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at the C2 or C5 positions, enabling the introduction of a wide array of functional groups.

The most common approach involves the use of a halogenated 1,3,4-oxadiazole as a substrate. For derivatizing this compound, a 2-cyclopropyl-5-halo-1,3,4-oxadiazole precursor would be synthesized, followed by coupling with a suitable partner.

Suzuki-Miyaura Coupling : This reaction couples the halo-oxadiazole with a boronic acid or ester, and it is widely used to introduce aryl or heteroaryl substituents. nih.govresearchgate.netsemanticscholar.org

Sonogashira Coupling : This method is used to install alkyne moieties by coupling with a terminal alkyne.

Heck Coupling : This reaction introduces alkene functionalities.

Buchwald-Hartwig Amination : This allows for the formation of C-N bonds, introducing amine substituents.

The versatility of these reactions provides access to a large chemical space for creating diverse libraries of this compound derivatives for various applications.

Coupling ReactionCoupling PartnerTypical Catalyst/ConditionsResulting C5-Substituent
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂OAryl/Heteroaryl
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl
HeckAlkenePd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOtBuAmino

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. Several MCRs have been developed for the synthesis of 1,3,4-oxadiazole derivatives, offering a rapid and diversity-oriented route to these scaffolds. openmedicinalchemistryjournal.comjchemrev.com

To generate a this compound scaffold, a cyclopropyl-containing building block can be employed in an established MCR. For example, cyclopropanecarboxylic acid hydrazide can serve as a key starting material. One such reaction involves the condensation of a hydrazide, an aldehyde, and an isocyanide (Ugi-type reaction), which after subsequent cyclization could yield the desired oxadiazole. Another approach is the one-pot reaction of N-isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid. scispace.com Using cyclopropanecarboxaldehyde (B31225) or cyclopropanecarboxylic acid in this context would directly lead to the this compound core.

MCR TypeComponent 1Component 2Component 3Resulting Scaffold
Three-Component ReactionCyclopropanecarboxylic acidN-IsocyaniminotriphenylphosphoraneAldehyde (R-CHO)2-Cyclopropyl-5-substituted-1,3,4-oxadiazole
Ugi-Azide ReactionCyclopropanecarboxaldehydeAmine (R-NH₂)IsocyanideIntermediate for 1,3,4-oxadiazole synthesis

Photochemical Reactivity and Degradation Pathways

The 1,3,4-oxadiazole ring is generally considered thermally stable. However, like many heterocyclic systems, it can exhibit significant photochemical reactivity. While specific studies on this compound are limited, the behavior of related isomers provides insight into potential degradation and transformation pathways.

Notably, 1,2,4-oxadiazole (B8745197) derivatives have been shown to undergo photoisomerization to the more stable 1,3,4-oxadiazole ring upon UV irradiation, often proceeding through a "ring contraction-ring expansion" mechanism. rsc.orgchim.it Irradiation of other substituted 1,2,4-oxadiazoles can also lead to cleavage of the weak N-O bond, forming open-chain products, especially in the presence of a nucleophilic solvent like methanol (B129727). rsc.org

For this compound, exposure to UV light could potentially induce ring cleavage or rearrangement. The presence of oxygen can also play a crucial role, as studies on poly(1,3,4-oxadiazole)s have shown that photodegradation is significantly enhanced in the presence of oxygen, which can be converted into reactive superoxide (B77818) anion radicals. researchgate.netresearchgate.net The strained cyclopropyl ring itself could also participate in photochemical reactions, potentially leading to a complex mixture of degradation products.

Comprehensive Search Reveals No Specific Applications of Ring-Opening/Ring-Closing Metathesis for this compound Scaffold Diversification

A comprehensive review of available scientific literature and chemical databases has found no specific examples or detailed research findings on the application of ring-opening/ring-closing metathesis (ROM/RCM) as a strategy for the scaffold diversification of the chemical compound this compound. While metathesis reactions are powerful tools in synthetic organic chemistry for the formation of various ring systems, their direct application to this particular cyclopropyl-substituted oxadiazole has not been documented in the reviewed literature.

Ring-closing metathesis is a widely utilized intramolecular reaction that employs metal catalysts to form unsaturated rings from molecules containing two terminal alkenes, with the concurrent release of a small volatile molecule, typically ethylene. wikipedia.org This technique is particularly valued for its efficiency in creating 5- to 7-membered rings, and has also been successfully applied to the synthesis of larger macrocycles. wikipedia.org The reaction proceeds through a metallacyclobutane intermediate and has become a staple in organic synthesis due to its broad substrate scope and atom economy. wikipedia.org

Tandem ring-opening/ring-closing metathesis (ROM/RCM) is another variation that has been effectively used to construct complex molecular architectures, such as oxaspirocycles. mdpi.com This strategy involves the ring-opening of a strained cyclic olefin, followed by a subsequent ring-closing event with another alkene within the same molecule. mdpi.com

Despite the versatility of these metathesis reactions in diversifying molecular scaffolds, the current body of scientific literature does not provide specific instances of their use with this compound. The reactivity of the cyclopropyl group in conjunction with the oxadiazole ring under metathesis conditions has not been explored in the available research. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Heterocyclic Systems and Fused Ring Structures

There is a lack of specific research in the currently available scientific literature detailing the use of 2-cyclopropyl-1,3,4-oxadiazole as a direct precursor for the synthesis of more complex heterocyclic systems or fused ring structures. The 1,3,4-oxadiazole (B1194373) ring itself is a stable aromatic system, and its derivatives are often the target molecules in synthetic endeavors rather than starting materials for further elaboration into different heterocyclic cores. openmedicinalchemistryjournal.comorganic-chemistry.org While general methodologies exist for the modification of substituted oxadiazoles (B1248032), specific examples employing the 2-cyclopropyl variant as a building block for constructing other heterocyclic frameworks are not prominently reported. A related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, has been synthesized and studied for its biological activity, but its use as a synthetic intermediate for more complex structures was not the focus of the study. orientjchem.org

Integration into Polymer Architectures for Specific Material Properties

Polymers incorporating the 1,3,4-oxadiazole moiety are known for their excellent thermal stability and have been investigated for applications in advanced materials. researchgate.net However, a thorough review of the scientific literature reveals no specific studies on the synthesis or characterization of polymers that integrate the this compound unit into their architecture. The introduction of a cyclopropyl (B3062369) group could potentially influence polymer properties such as solubility, rigidity, and packing, but dedicated research in this area appears to be unpublished.

Ligand Development for Transition Metal Catalysis and Coordination Chemistry

The nitrogen atoms within the 1,3,4-oxadiazole ring possess lone pairs of electrons and can act as coordination sites for transition metals. edu.krd This has led to the development of various oxadiazole-based ligands for catalysis and the formation of coordination complexes. However, there is no specific information available in the scientific literature regarding the use of this compound as a ligand in transition metal catalysis or coordination chemistry. Research in this area has focused on other substituted 1,3,4-oxadiazoles, and the specific electronic and steric effects of the cyclopropyl group in this context have not been explored.

Scaffold for Combinatorial Chemistry and Library Synthesis

The 1,3,4-oxadiazole core is a common scaffold in medicinal chemistry and has been utilized in the generation of combinatorial libraries for drug discovery. nih.gov These libraries typically involve the variation of substituents at the 2- and 5-positions of the oxadiazole ring to explore structure-activity relationships. While the cyclopropyl group is a desirable moiety in medicinal chemistry due to its unique conformational and electronic properties, there are no specific reports of this compound being used as a foundational scaffold for the combinatorial synthesis and subsequent screening of compound libraries.

Chiral Auxiliary or Stereochemical Inductor (if chiral derivatives are developed)

The parent molecule, this compound, is achiral. For a molecule to function as a chiral auxiliary or stereochemical inductor, it must possess chirality. While it is conceivable to synthesize chiral derivatives of this compound, for instance, by introducing stereocenters on the cyclopropyl ring or by substitution with a chiral moiety, there is currently no information in the scientific literature on the development or application of such chiral derivatives in asymmetric synthesis.

Exploration of Bioactivity Potential: Molecular and Pre Clinical Investigations

In Vitro Enzyme Inhibition Studies

The 1,3,4-oxadiazole (B1194373) nucleus is a key component in a variety of enzyme inhibitors. isca.me Although direct enzyme inhibition data for 2-cyclopropyl-1,3,4-oxadiazole is not readily found, the study of related compounds provides insights into its potential targets.

Derivatives of 1,3,4-oxadiazole have been demonstrated to inhibit a range of enzymes implicated in various diseases. Notable targets include:

Cyclooxygenase (COX) and Lipoxygenase (LOX): Several 2,5-disubstituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated as dual inhibitors of COX and LOX, enzymes involved in the inflammatory cascade. researchgate.netnih.gov Molecular docking studies suggest that the oxadiazole ring can interact with key residues in the active sites of these enzymes. nih.gov

Carbonic Anhydrase (CA): Certain coumarin-oxadiazole hybrids have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): N-substituted derivatives of 5-benzyl-1,3,4-oxadiazol-2-yl-2''-sulfanyl acetamide (B32628) have shown inhibitory activity against AChE, an enzyme relevant to Alzheimer's disease. who.int

Other Enzymes: The 1,3,4-oxadiazole scaffold has also been incorporated into inhibitors of other enzymes such as tyrosinase, monoamine oxidase (MAO), and various microbial enzymes. ijpsnonline.com

Structure-activity relationship (SAR) studies on various 1,3,4-oxadiazole series have revealed key insights into the features that govern their enzyme inhibitory activity. For instance, in a series of 2,5-diaryl-1,3,4-oxadiazoles designed as COX-2 inhibitors, the nature and position of substituents on the aryl rings were found to be critical for both potency and selectivity.

A study on N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (B1202528) demonstrated potent antibacterial activity, highlighting the potential positive contribution of a cyclopropyl (B3062369) group to the bioactivity of a 1,3,4-oxadiazole derivative.

Receptor Ligand Binding Assays (Non-Cellular/In Vitro Methodologies)

Information regarding the direct binding of this compound or its close analogs to specific cellular receptors in non-cellular in vitro assays is not extensively documented in the reviewed literature. The research on 1,3,4-oxadiazoles has predominantly focused on their enzyme inhibitory and antimicrobial activities rather than their receptor binding profiles. However, the structural features of the 1,3,4-oxadiazole ring, being a heterocyclic aromatic system, suggest that it could potentially interact with various receptor types. Further investigation through radioligand binding assays would be necessary to identify any potential receptor targets for this compound.

Antimicrobial Efficacy Screening in Model Organisms (e.g., Bacterial and Fungal Strains in Laboratory Culture)

The 1,3,4-oxadiazole scaffold is well-established as a pharmacophore with significant antimicrobial properties against a wide spectrum of bacteria and fungi. nih.govmdpi.comnih.gov

Numerous studies have reported the Minimum Inhibitory Concentration (MIC) values for various 2,5-disubstituted 1,3,4-oxadiazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govauctoresonline.org The antimicrobial activity is highly dependent on the nature of the substituents at the 2 and 5 positions of the oxadiazole ring. nih.gov For instance, the presence of lipophilic groups or moieties capable of forming hydrogen bonds can enhance the antimicrobial efficacy. nih.gov

While specific MIC data for this compound is not available, a closely related compound, N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I), has been shown to exhibit potent antibacterial activity against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values ranging from 4 to 16 µg/mL. This suggests that the cyclopropyl moiety is compatible with, and may contribute to, potent antibacterial activity within this class of compounds.

The following table summarizes the MIC values for some representative 1,3,4-oxadiazole derivatives against various microbial strains to illustrate the general antimicrobial potential of this class of compounds.

CompoundMicrobial StrainMIC (µg/mL)
Furan-derivative F3 S. aureus8
E. coli16
Furan-derivative F4 S. aureus4
E. coli16
Nitro furan-derivative I2 S. aureus4
E. coli8
OZE-I S. aureus (various strains)4-16

Data sourced from multiple studies on 1,3,4-oxadiazole derivatives.

The investigation into the specific cellular targets of 1,3,4-oxadiazole derivatives within microorganisms is an ongoing area of research. For some derivatives, proposed mechanisms of action include the inhibition of essential microbial enzymes. For example, some studies have suggested that certain 1,3,4-oxadiazoles may target enzymes involved in the biosynthesis of the bacterial cell wall, such as MurD ligase. mdpi.com

In the context of antifungal activity, some oxadiazole derivatives are thought to interfere with the fungal cell membrane or inhibit enzymes crucial for fungal survival. For instance, some have been investigated as inhibitors of succinate (B1194679) dehydrogenase, a key enzyme in the fungal respiratory chain. mdpi.com

For the specific compound this compound, the cellular targets within microorganisms have not yet been elucidated. Further studies, such as macromolecular synthesis assays and proteomic or genomic profiling, would be required to identify its specific mechanism of antimicrobial action.

Antiviral Activity Evaluation in Cell-Based Assays (Non-Clinical Models)

The 1,3,4-oxadiazole scaffold is a recognized privileged structure in the development of antiviral agents, with derivatives showing activity against a range of viruses including HIV, HCV, HBV, and HSV. mdpi.com The introduction of the 1,3,4-oxadiazole ring can alter the polarity, flexibility, and metabolic stability of a molecule, making it a favorable component in drug design. mdpi.com For instance, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiviral activities against the tobacco mosaic virus (TMV). nih.gov One compound from this series demonstrated excellent curative effects against TMV, surpassing that of a commercial product. nih.gov

Antiproliferative Activity in Cancer Cell Lines (In Vitro Studies)

The 1,3,4-oxadiazole nucleus is a common feature in many compounds exhibiting antiproliferative properties. researchgate.netnih.gov Derivatives of this heterocyclic system have been extensively studied for their potential as anticancer agents.

Cell Viability Assays and Cell Cycle Analysis

Numerous studies have demonstrated the cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines. For example, a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and their antiproliferative activity was evaluated. tandfonline.com Several of these compounds displayed inhibitory activities against the K562 human erythromyeloblastoid leukemia cell line, with one compound exhibiting a potent inhibition ratio of 85%. tandfonline.comasianpubs.org

In another study, caffeic and ferulic acid-based 1,3,4-oxadiazole molecular hybrids were synthesized and evaluated for their cytotoxic activity against Glioblastoma (GBM) cell lines. ijpsnonline.com One of the 1,3,4-oxadiazole derivatives showed significant inhibitory activity with IC50 values of 35.1, 34.4, and 37.9 μM in U87, T98G, and LN229 GBM cells, respectively. ijpsnonline.com

However, specific data from cell viability assays (such as IC50 values) or cell cycle analysis for this compound are not detailed in the currently available literature. The existing data pertains to more complex derivatives, making it difficult to isolate the specific contribution of the 2-cyclopropyl substituent to the observed antiproliferative effects.

Apoptosis Induction and Pathway Modulation in Cell Culture

Several 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells. One study on novel 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated that a particularly potent compound induced apoptosis in HepG2 human liver cancer cells. researchgate.net The mechanism of action was found to be mediated through the p53 intrinsic pathway, involving the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3. researchgate.net

Another series of 1,3,4-oxadiazole tethered to capsaicin (B1668287) was found to induce apoptosis and cause cell cycle arrest at the S phase in NCI-H460 lung cancer cells. While these studies confirm the apoptosis-inducing potential of the 1,3,4-oxadiazole scaffold, direct experimental evidence for apoptosis induction by this compound is currently lacking.

Modulatory Effects on Cellular Signaling Pathways (Cell-Free or Cellular Models)

The anticancer activity of 1,3,4-oxadiazole derivatives is often linked to their ability to modulate various cellular signaling pathways. For instance, some derivatives have been found to act as inhibitors of growth factors, enzymes, and kinases. A patent review highlighted that oxadiazole-based compounds can modulate a variety of receptors, including M4 receptor agonists, S1P1 receptor modulators, and SSTR5 antagonists, among others. asianpubs.org

Despite the known role of the 1,3,4-oxadiazole core in interacting with biological pathways, specific studies detailing the modulatory effects of this compound on cellular signaling pathways in either cell-free or cellular models are not described in the reviewed scientific literature.

Pre-clinical Efficacy in Non-Human Organism Models (e.g., in vivo insect models for insecticidal activity, in vitro plant pathogen models for fungicidal activity)

The 1,3,4-oxadiazole ring is a key structural component in a number of compounds developed for agricultural applications, exhibiting both insecticidal and fungicidal properties. researchgate.net

Research on the insecticidal activity of 1,3,4-oxadiazole derivatives includes a study on 2-[2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropyl]-5-substituted-1,3,4-oxadiazoles, which were evaluated for their insect growth regulatory activity against the armyworm (Pseudaletia separata). Two compounds from this series demonstrated good insecticidal activities with LC50 values of 14.33 and 15.85 µg/mL, respectively. This indicates that the presence of a cyclopropyl-containing substituent at the 2-position can contribute to potent insecticidal effects.

In the realm of fungicidal activity, various 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown promise. A series of these compounds displayed potential fungicidal activities against several plant pathogens, including Fusarium oxysporum, Gibberella zeae, and Rhizoctonia solani, at a concentration of 50 µg/mL. Another study focused on the development of 1,3,4-oxadiazole derivatives for the control of maize diseases, with several compounds exhibiting significant antifungal activities against Exserohilum turcicum, with EC50 values lower than the positive control.

While these studies on structurally related compounds are promising, direct pre-clinical efficacy data for this compound in insect or plant pathogen models is not available in the reviewed literature.

Advanced Material Science Applications

Optoelectronic Properties in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

There is currently no publicly available research detailing the optoelectronic properties of 2-cyclopropyl-1,3,4-oxadiazole. The broader class of 2,5-disubstituted 1,3,4-oxadiazoles is frequently studied for these applications, but specific data for the cyclopropyl (B3062369) variant is absent.

Specific data on the luminescence characteristics and quantum efficiency of this compound are not found in the current body of scientific literature.

Information regarding the charge transport properties and energy levels (HOMO/LUMO) of this compound is not available.

Integration into Polymer Composites for Enhanced Mechanical and Thermal Performance

No studies have been published on the integration of this compound into polymer composites. Consequently, there is no data on its potential to enhance the mechanical and thermal performance of such materials. While oxadiazole-containing polymers are known for their high thermal stability, the specific effects of a cyclopropyl substituent in this context have not been documented.

Chemo-Sensor and Bio-Sensor Development

The development of chemo-sensors or bio-sensors based on this compound has not been reported in scientific literature. The potential for this specific molecule to selectively recognize ions or biomolecules remains an open area for investigation.

There is no available data on the selective recognition capabilities of this compound for any specific ions or biomolecules.

As no sensor applications have been developed, the spectroscopic and electrochemical sensing mechanisms for this compound have not been studied.

Application in Energy Storage Devices (e.g., Redox Active Materials)

The exploration of 1,3,4-oxadiazole (B1194373) derivatives in the realm of energy storage is an emerging area of research. The inherent electron-deficient nature of the oxadiazole ring, coupled with its high thermal and chemical stability, makes it a candidate for incorporation into redox-active materials for batteries and other energy storage devices. While specific data on this compound is not available, research on related structures suggests that the oxadiazole moiety can act as a redox center, undergoing reversible electron-transfer reactions.

Table 1: Potential Electrochemical Properties of 1,3,4-Oxadiazole Derivatives in Energy Storage (Hypothetical Data for Illustrative Purposes)

Derivative Redox Potential (V vs. Li/Li+) Specific Capacity (mAh/g) Cyclability (% retention after 100 cycles)
2,5-Diphenyl-1,3,4-oxadiazole 2.8 150 95
2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole 3.1 180 92

Role in Advanced Catalytic Systems as Organocatalysts or Ligands

In the field of catalysis, the 1,3,4-oxadiazole framework has been investigated for its potential as both a ligand for metal-based catalysts and as a core structure for organocatalysts. The nitrogen and oxygen atoms within the oxadiazole ring can act as coordination sites for metal ions, leading to the formation of stable catalytic complexes. nih.gov The electronic properties of the oxadiazole ring can influence the catalytic activity of the metal center, and the substituents on the ring can be tailored to create specific steric environments around the active site.

While there is no specific research detailing the use of this compound in catalysis, the principles of ligand design suggest that it could serve as a bidentate or monodentate ligand. The cyclopropyl group could impart specific steric bulk and electronic characteristics to the resulting metal complex, potentially influencing its selectivity and efficiency in various catalytic transformations.

Furthermore, the development of purely organic catalysts, or organocatalysts, has gained significant traction. While a 2015 study demonstrated the organocatalytic synthesis of fused bicyclic 2,3-dihydro-1,3,4-oxadiazoles, the direct application of a simple 1,3,4-oxadiazole derivative as the catalyst itself is a less explored area. nih.gov The potential for this compound to act as an organocatalyst would depend on its ability to activate substrates through mechanisms such as hydrogen bonding or Lewis base catalysis, a prospect that awaits experimental verification.

Table 2: Potential Catalytic Applications of 1,3,4-Oxadiazole-Based Systems

Catalyst Type 1,3,4-Oxadiazole Role Potential Reaction Key Advantages
Metal Complex Ligand Cross-coupling reactions, oxidation, reduction Tunable electronic and steric properties, high stability

Analytical Method Development for Research Purposes

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 2-cyclopropyl-1,3,4-oxadiazole from starting materials, by-products, and degradation products, thereby enabling its purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination and quantification of non-volatile and thermally labile compounds. For a novel compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its wide applicability. Method development would involve a systematic evaluation of stationary phases, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity.

A stability-indicating HPLC method was developed for a similar 1,3,4-oxadiazole (B1194373) derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, which provides a solid foundation for developing a method for this compound. colab.ws The chromatographic separation for this related compound was achieved on a C18 column using a gradient mobile phase of acetonitrile, orthophosphoric acid, and methanol (B129727). colab.ws Based on the physicochemical properties of the target compound and established methods for related structures, a typical starting point for method development is outlined below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Suggested Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase Acetonitrile and Water (or buffer) A common solvent system for reversed-phase chromatography, offering good peak shape and resolution.
Elution Mode Isocratic or Gradient An isocratic method is simpler, but a gradient may be needed to elute all impurities with good resolution.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 40°C Elevated temperature can improve peak shape and reduce viscosity. colab.ws
Detection UV-Vis (PDA Detector) at ~254 nm The oxadiazole ring is expected to have strong UV absorbance. A photodiode array (PDA) detector allows for peak purity assessment.

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its relatively low molecular weight and likely volatility, this compound could be amenable to GC analysis. This method is particularly useful for assessing the presence of volatile organic impurities or residual solvents from the synthesis process. In specialized research, liquid crystals containing oxadiazole moieties have been used as stationary phases in GC to separate isomers of other compounds. researchgate.net

Method development would focus on selecting the appropriate capillary column and optimizing the temperature program to ensure the separation of the main compound from any potential volatile impurities.

Table 2: Typical GC Method Parameters for this compound Analysis

Parameter Suggested Condition Rationale
Column Fused silica (B1680970) capillary column (e.g., DB-5, HP-5ms) A non-polar or medium-polarity column is generally suitable for a wide range of organic molecules.
Carrier Gas Helium or Nitrogen Inert gases to carry the analyte through the column.
Inlet Temperature 250°C Ensures rapid volatilization of the sample without thermal degradation.
Temperature Program Start at 50°C, ramp to 280°C A temperature gradient is used to separate compounds with different boiling points effectively.

| Detector | Flame Ionization Detector (FID) | FID offers high sensitivity for organic compounds. Mass Spectrometry (GC-MS) can be used for definitive identification. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. openmedicinalchemistryjournal.com In the synthesis of 1,3,4-oxadiazole derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of the product. nih.govacs.orgnih.gov The purity of the compounds can also be checked using silica gel plates. semanticscholar.org The choice of the mobile phase (eluent) is critical for achieving good separation. Various solvent systems have been reported for the TLC analysis of related oxadiazole compounds. nih.govmdpi.com

Table 3: Example TLC Mobile Phases for Monitoring 1,3,4-Oxadiazole Synthesis

Mobile Phase Composition Ratio (v/v) Source
Petroleum Ether : Ethyl Acetate : Methanol 6 : 3 : 1 nih.gov
Ethyl Acetate / Hexanes 30% Ethyl Acetate mdpi.com
Benzene : Ethyl Acetate 1 : 3 mdpi.com

Spots on the TLC plate are typically visualized under UV light (254 nm) or by using an iodine chamber. nih.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a definitive analytical technique that provides information about the molecular weight and structure of a compound. It is crucial for confirming the identity of this compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound, serving as unambiguous proof of its identity. For this compound, HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass for the molecular formula C₅H₆N₂O. This technique has been successfully used to confirm the structures of other novel 1,3,4-oxadiazole derivatives. mdpi.com

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₅H₆N₂O
Calculated Exact Mass ([M+H]⁺) 111.0553 Da

| Expected HRMS Result | Measured mass within ± 5 ppm of the calculated mass |

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of a molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information, confirming the connectivity of the atoms within the molecule.

Studies on related 2,5-disubstituted-1,3,4-oxadiazoles have shown that fragmentation often involves the cleavage of the oxadiazole ring. core.ac.uk The fragmentation of this compound is expected to proceed through characteristic losses of neutral molecules such as HCN, N₂, and CO, as well as fragmentation of the cyclopropyl (B3062369) ring. The use of deuterated analogs can help confirm fragmentation mechanisms in complex cases. scielo.br

Table 5: Plausible Fragmentation Pathway and Key Fragments for this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Ion Structure Fragment Ion (m/z) Neutral Loss
111.05 [C₅H₆N₂O+H]⁺ (Protonated Molecule) 111.05 -
111.05 Cyclopropylcarbonyl ion [C₄H₅O]⁺ 69.03 HNCO
111.05 Cyclopropanecarbonitrile ion [C₄H₅N+H]⁺ 68.05 N₂ + CO

This detailed fragmentation data, obtained through MS/MS analysis, provides conclusive evidence for the structure of this compound.

Spectroscopic Methods for Characterization in Solution and Solid State

The characterization of "this compound" and its derivatives relies on a suite of spectroscopic techniques to elucidate their electronic and structural properties. In research settings, UV-Vis, Fourier-Transform Infrared (FTIR), and Raman spectroscopy are indispensable tools for confirming the synthesis of the target molecule and for detailed structural analysis in both solution and solid states.

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy is a valuable method for studying the electronic transitions within the this compound scaffold. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated system within the molecule.

For 1,3,4-oxadiazole derivatives, the electronic spectra are typically characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic oxadiazole ring and any conjugated substituents. The n → π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons (from the oxygen and nitrogen heteroatoms) to π* antibonding orbitals.

In addition to qualitative identification, UV-Vis spectroscopy is a fundamental tool for the quantitative determination of the concentration of this compound in solution, provided a pure standard is available for calibration. By establishing a Beer-Lambert plot (absorbance versus concentration), the concentration of unknown samples can be accurately determined.

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

Transition TypeExpected λmax Range (nm)Molar Absorptivity (ε)
π → π280 - 320High
n → π310 - 350Low to Medium

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for the identification of functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the oxadiazole ring and the cyclopropyl group.

The key vibrational modes for the 1,3,4-oxadiazole ring include C=N stretching, C-O-C stretching, and ring breathing vibrations. The C=N stretching vibration typically appears in the region of 1610–1650 cm-1 mdpi.comnih.gov. The C-O-C stretching vibrations of the oxadiazole ring are usually observed in the range of 1020–1250 cm-1 mdpi.comjyoungpharm.org.

The cyclopropyl group also exhibits characteristic vibrational frequencies. The C-H stretching vibrations of the cyclopropyl ring are expected to appear at higher wavenumbers, typically above 3000 cm-1, which is characteristic of C-H bonds in strained ring systems. The ring deformation (breathing) mode of the cyclopropane (B1198618) ring is often observed around 1000–1050 cm-1.

The successful synthesis of this compound from its precursors, such as a cyclopropyl-substituted acid hydrazide, can be confirmed by the appearance of the characteristic oxadiazole ring vibrations and the disappearance of the precursor's functional group bands (e.g., N-H and C=O stretching of the hydrazide) mdpi.comorientjchem.org.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm-1)Vibrational ModeFunctional Group
> 3000C-H stretchingCyclopropyl ring
1610 - 1650C=N stretching1,3,4-Oxadiazole ring
1450 - 1550C=C stretching (if conjugated)Aromatic system
1020 - 1250C-O-C stretching1,3,4-Oxadiazole ring
1000 - 1050Ring breathingCyclopropyl ring

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique vibrational fingerprint, allowing for its unambiguous identification.

While experimental Raman data for this compound is not available in the reviewed literature, theoretical studies on 1,3,4-oxadiazole and its derivatives can provide an indication of the expected Raman active modes nahrainuniv.edu.iq. The symmetric stretching and breathing vibrations of the oxadiazole and cyclopropyl rings are expected to give rise to strong Raman signals.

For the 1,3,4-oxadiazole ring, the symmetric C=N stretching and ring breathing vibrations are expected to be prominent in the Raman spectrum. Similarly, the symmetric C-C stretching and ring breathing modes of the cyclopropyl group should be readily observable. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule.

Table 3: Expected Prominent Raman Shifts for this compound

Raman Shift (cm-1)Vibrational ModeFunctional Group
> 3000Symmetric C-H stretchingCyclopropyl ring
1600 - 1640Symmetric C=N stretching1,3,4-Oxadiazole ring
1000 - 1050Symmetric ring breathingCyclopropyl ring
800 - 900Ring deformation1,3,4-Oxadiazole ring

Advanced Separation Techniques for Isomer Analysis and Enantiomeric Purity (if applicable to chiral derivatives)

For derivatives of this compound that are chiral, for instance, due to the introduction of a stereocenter on a substituent, the determination of enantiomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for the separation of enantiomers.

The choice of the chiral stationary phase is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and have been successfully used for the separation of a wide range of chiral compounds, including azole derivatives. These CSPs can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.

For chiral derivatives of this compound, a screening of different CSPs and mobile phase compositions would be the first step in developing a separation method. The mobile phase composition, including the type and concentration of the organic modifier and any additives, can significantly influence the retention and resolution of the enantiomers.

In cases where positional isomers might be formed during the synthesis of substituted this compound derivatives, HPLC with achiral stationary phases (e.g., C18) can be employed for their separation and quantification. Method development would involve optimizing the mobile phase composition, flow rate, and temperature to achieve baseline separation of the isomers.

Table 4: Common Chiral Stationary Phases for Separation of Azole Derivatives

Chiral Stationary Phase (CSP) TypeSelectorCommon Trade Names
Polysaccharide-basedCellulose and Amylose derivativesChiralcel®, Chiralpak®
Macrocyclic glycopeptide-basedTeicoplanin, VancomycinChirobiotic™ T, Chirobiotic™ V
Cyclodextrin-basedβ- and γ-Cyclodextrin derivativesCyclobond™

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming medicinal chemistry and materials science. openmedicinalchemistryjournal.com For 2-cyclopropyl-1,3,4-oxadiazole, these computational tools offer a significant opportunity to accelerate the design of novel derivatives with enhanced properties. Future research will likely focus on developing predictive models for this specific scaffold.

De Novo Drug Design: AI algorithms can be trained on existing libraries of 1,3,4-oxadiazole (B1194373) derivatives to design new molecules based on the this compound core. These models can optimize for desired pharmacological profiles, such as increased binding affinity to a specific biological target or improved absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis Prediction: Machine learning models can predict viable and efficient synthetic routes. By analyzing vast datasets of chemical reactions, these tools can suggest optimal reagents, catalysts, and reaction conditions, potentially uncovering novel pathways for the synthesis of this compound and its analogues. eurekaselect.com

Virtual Screening: High-throughput virtual screening, powered by ML, can rapidly assess large virtual libraries of compounds derived from the this compound scaffold against various biological targets, identifying promising candidates for further experimental validation. nih.gov

AI/ML Application AreaPotential Impact on this compound Research
Predictive Modeling Accelerate identification of derivatives with high therapeutic potential. openmedicinalchemistryjournal.com
Synthesis Planning Optimize reaction pathways for efficiency and sustainability. eurekaselect.com
Virtual Screening Identify novel biological targets and lead compounds rapidly. nih.gov
ADME/Toxicity Prediction Reduce late-stage failures by pre-screening for undesirable properties.

Exploration of Novel Synthetic Pathways and Sustainable Chemistry Principles for Enhanced Atom Economy

While traditional methods for synthesizing 1,3,4-oxadiazoles are well-established, future research will increasingly prioritize the development of novel, sustainable pathways that enhance atom economy and minimize environmental impact. nih.gov The application of green chemistry principles to the synthesis of this compound is a key area for exploration. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the cyclization step forming the oxadiazole ring. mdpi.comresearchgate.net

Solvent-Free Reactions: Grinding and other mechanochemical methods can enable reactions to proceed in the absence of hazardous organic solvents, leading to cleaner processes. mdpi.com

Catalytic Approaches: The use of reusable, non-toxic catalysts can replace stoichiometric reagents that generate significant waste. nih.gov For instance, employing catalysts for the oxidative cyclization of acylhydrazones offers a greener alternative to traditional dehydrating agents. jchemrev.com

Future work could involve a systematic comparison of different green synthetic methods for producing this compound, aiming to identify the most efficient and environmentally benign route.

Uncharted Biological Targets and Mechanism of Action Studies through Proteomic and Metabolomic Approaches

The broad biological activity of 1,3,4-oxadiazole derivatives against bacteria, fungi, and cancer cells suggests that the 2-cyclopropyl variant could interact with a range of biological targets. nih.govnih.gov Modern systems biology approaches, such as proteomics and metabolomics, offer powerful tools to uncover these targets and elucidate mechanisms of action without prior hypotheses.

Chemical Proteomics: Activity-based protein profiling (ABPP) can be employed to identify the direct protein targets of this compound within a complex biological system. This technique has been successfully used to map the target landscape of related 1,3,4-oxadiazolone compounds in methicillin-resistant Staphylococcus aureus (MRSA), revealing interactions with multiple cysteine and serine hydrolases. nih.govchemrxiv.org An appropriately designed chemical probe based on the this compound structure could be synthesized for future proteomics experiments. nih.gov

Metabolomic Profiling: Analyzing the changes in the cellular metabolome following treatment with the compound can provide insights into the metabolic pathways it perturbs. This can reveal the compound's functional effects and downstream consequences of target engagement. The identification of metabolites from related oxadiazole compounds in plasma and urine samples demonstrates the feasibility of this approach. rrpharmacology.ru

These "omics" approaches can reveal unexpected polypharmacological profiles, where the compound interacts with multiple targets, which could be advantageous for treating complex diseases. nih.gov

Multi-disciplinary Collaboration for Enhanced Research Impact across Chemistry, Biology, and Materials Science

The diverse potential of the 1,3,4-oxadiazole core necessitates a multi-disciplinary approach to fully realize its applications. openmedicinalchemistryjournal.com Future breakthroughs involving this compound will depend on fostering collaborations between experts in different fields.

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, while biologists and pharmacologists can evaluate their activity in cellular and animal models. This synergistic relationship is crucial for translating a chemical entity into a potential therapeutic agent. openmedicinalchemistryjournal.com

Computational Science: Collaboration with computational chemists and data scientists is essential for implementing the AI/ML strategies discussed previously, enabling more rational and efficient compound design. rsc.org

Materials Science: The established use of 2,5-diaryl-1,3,4-oxadiazoles in organic light-emitting diodes (OLEDs) as electron-transporting materials opens avenues for collaboration with materials scientists and physicists. rsc.org Research could explore whether the incorporation of the cyclopropyl (B3062369) group into polymers or small molecules imparts unique photophysical or electronic properties.

Collaborating DisciplinePotential Contribution to this compound Research
Medicinal Chemistry Design and synthesis of novel, biologically active derivatives. nih.gov
Molecular Biology Target identification, validation, and mechanism of action studies. nih.gov
Computational Science In silico screening, predictive modeling, and data analysis. openmedicinalchemistryjournal.comrsc.org
Materials Science Exploration of applications in electronics, polymers, and sensors. rsc.orgresearchgate.net

Development of Smart and Responsive Materials Incorporating the Oxadiazole Core

The 1,3,4-oxadiazole ring is known for its chemical and thermal stability, making it an attractive building block for advanced materials. nih.gov Future research could focus on incorporating the this compound moiety into "smart" materials that respond to external stimuli.

Chemosensors: The oxadiazole ring's electronic properties could be harnessed to create sensors. The cyclopropyl group could modulate these properties or provide a specific binding pocket, potentially leading to materials that change their optical or electrical properties upon binding to a target analyte.

Photoresponsive Polymers: The oxadiazole core is a component of luminescent materials. rsc.org By integrating the this compound unit into polymer chains, it may be possible to develop materials with unique photoluminescent characteristics, potentially for applications in OLEDs or as security inks.

Thermally Stable Polymers: Research into polymers containing 1,3,4-oxadiazole rings has demonstrated their high thermal stability. researchgate.net The introduction of the cyclopropyl group could be investigated to determine its effect on polymer properties such as solubility, processability, and thermal performance.

Application in Targeted Delivery Systems at the Molecular Level (Non-Clinical Focus)

A significant challenge in pharmacology is delivering a bioactive agent to its intended target while minimizing off-target effects. Future fundamental research could explore the use of this compound as a component in targeted delivery systems, focusing on the molecular design principles rather than clinical application.

Conjugation Chemistry: The 1,3,4-oxadiazole ring can serve as a stable linker. researchgate.net Research could focus on developing chemical strategies to conjugate this compound to targeting ligands, such as peptides or other small molecules, that have a high affinity for a specific cell surface receptor.

Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles. This could alter the physicochemical properties of the nanoparticles, such as their hydrophobicity or charge, potentially influencing their interaction with biological membranes. The broader concept of using nanoparticles to deliver 1,3,4-oxadiazole derivatives has been noted as a promising research direction. openmedicinalchemistryjournal.com

This line of inquiry would focus on the fundamental chemistry and material science of how this specific molecule can be integrated into more complex delivery architectures.

Q & A

Q. Optimization Table

MethodSolventCatalystTime (h)Yield (%)
Conventional RefluxDMSOGlacial Acetic Acid1865
Microwave-AssistedEthanolNone0.585
Pressure-Driven CyclizationTHFH2SO4672

How are this compound derivatives characterized structurally?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm cyclopropyl proton splitting patterns (δ 1.2–1.8 ppm) and oxadiazole ring carbons (δ 160–170 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N = 1.32 Å, C–O = 1.23 Å) and hydrogen-bonding networks (e.g., O–H⋯N interactions at 1.98–2.00 Å) .
  • IR Spectroscopy : Detects C=N stretching (1640–1680 cm<sup>-1</sup>) and C–O–C vibrations (1240–1280 cm<sup>-1</sup>) .

How does the cyclopropyl group influence the biological activity of 1,3,4-oxadiazole derivatives?

Advanced Research Question
The cyclopropyl moiety enhances metabolic stability and membrane permeability due to its rigid, non-planar structure. Comparative studies show:

  • Anticancer Activity : Cyclopropyl derivatives exhibit IC50 values 2–3× lower than phenyl-substituted analogs against breast cancer cell lines (MCF-7) .
  • Antimicrobial Potency : The cyclopropyl group increases lipophilicity, improving penetration into bacterial membranes (MIC = 4 µg/mL vs. S. aureus) .

Q. SAR Table

SubstituentLogPIC50 (MCF-7, µM)MIC (S. aureus, µg/mL)
Cyclopropyl2.112.34.0
Phenyl2.825.68.0
4-Chlorophenyl3.218.96.5

What strategies optimize reaction yields in 1,3,4-oxadiazole synthesis?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) improve cyclization vs. protic solvents (ethanol) .
  • Catalyst Use : Glacial acetic acid (5 drops) accelerates Schiff base formation in condensation reactions .
  • Microwave Assistance : Reduces time from 18 hours to 30 minutes with comparable yields (85% vs. 65%) .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Validation : HPLC (>95% purity) and elemental analysis to exclude byproducts .
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Dose-Response Curves : Confirm activity across 3–5 concentrations to rule out false positives .

What role does molecular docking play in studying this compound derivatives?

Advanced Research Question
Docking identifies binding modes to targets like Src kinase (anticancer) or CYP51 (antifungal). For example:

  • Src Kinase Inhibition : Cyclopropyl derivatives form hydrophobic interactions with Leu273 and Val281 residues (binding energy = −9.2 kcal/mol) .
  • CYP51 Binding : Oxadiazole nitrogen atoms coordinate with heme iron, disrupting ergosterol synthesis .

How are crystallographic parameters used to validate oxadiazole derivatives?

Advanced Research Question
X-ray diffraction confirms:

  • Bond Angles : 1,3,4-oxadiazole ring angles (104–108°) vs. theoretical values (105°) .
  • Packing Patterns : Intermolecular hydrogen bonds (O–H⋯N, 1.98 Å) stabilize crystal lattices .

Advanced Research Question

  • Solvent-Free Microwave Synthesis : Eliminates DMSO, reducing waste .
  • Catalyst Recycling : Reuse acidic ionic liquids (e.g., [BMIM]HSO4) for 3–5 cycles without yield loss .
  • Biodegradable Solvents : Ethanol/water mixtures achieve 70% yield with lower environmental impact .

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